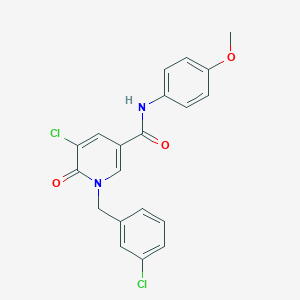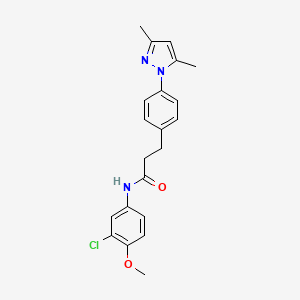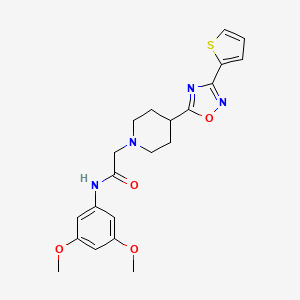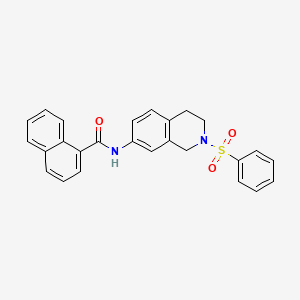![molecular formula C23H24FN3O5S2 B2555494 Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 865198-23-8](/img/structure/B2555494.png)
Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidone derivatives, which are part of the structure of the compound, has been studied extensively . They are generally prepared from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a sulfonyl group, and a methylpiperidin group. Further structural analysis would require more specific data or computational modeling.Applications De Recherche Scientifique
Antitumor Properties
Benzothiazole derivatives, including compounds structurally related to Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate, have shown potent antitumor activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated significant cytotoxicity in vitro against sensitive human breast cancer cell lines while exhibiting minimal activity against nonmalignant and other cancer cell lines. This selective cytotoxicity suggests the potential of such compounds in cancer therapy (Hutchinson et al., 2001).
Radiosensitization Effects
Derivatives of the benzothiazole class have been studied for their effectiveness as radiosensitizers, showing considerable anticancer activity against liver cancer and melanoma cell lines. Compounds with sulfonamide groups combined with methoxy substitution were found to enhance DNA fragmentation, acting as potent derivatives for hepatocellular carcinoma treatment (Majalakere et al., 2020).
Biological and Pharmacological Screening
Various benzothiazole derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The studies have shown promising results, indicating the broad biological and pharmacological potential of these compounds. The synthesis methods involve condensing Ethylchloroformate with substituted 2-aminobenzothiazoles, highlighting the chemical versatility and potential applications of these compounds in developing new therapeutic agents (Patel et al., 2009).
Synthesis Techniques
The synthesis and characterization of benzothiazole derivatives have been a key focus of research, with studies detailing the structural and spectroscopic analysis of these compounds. For example, the synthesis of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine was explored, providing insights into the molecular structure and properties through single-crystal X-ray analysis and vibrational spectroscopy. Such research contributes to the understanding of how structural variations influence the biological activities and pharmacological properties of benzothiazole derivatives (Al-Harthy et al., 2019).
Orientations Futures
The future directions for research on this compound could include further exploration of its potential biological activities, given the interest in related compounds with high affinity for certain neurotransmitter receptors . Additionally, further studies could explore its synthesis and the properties of its functional groups.
Propriétés
IUPAC Name |
methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5S2/c1-15-9-11-26(12-10-15)34(30,31)18-6-3-16(4-7-18)22(29)25-23-27(14-21(28)32-2)19-8-5-17(24)13-20(19)33-23/h3-8,13,15H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKMONDCKONGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2555411.png)




![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)
![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)

![(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid](/img/structure/B2555426.png)



![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)